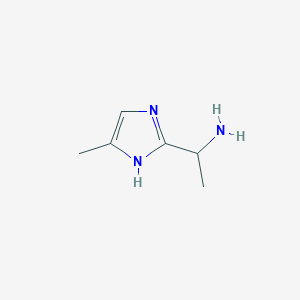

1-(4-methyl-1H-imidazol-2-yl)ethanamine

Vue d'ensemble

Description

“1-(4-methyl-1H-imidazol-2-yl)ethanamine” is an endogenous H1 and H2 histamine receptor agonist . It activates H1 and causes Ca2+ movement, and it also activates H2 and stimulates adenylate cyclase activity in neurons . It is a product of histamine 1-methyltransferase in the pathway of histidine metabolism .

Synthesis Analysis

The synthesis of “this compound” involves combining imidazole, 2-chloroethylamine monohydrochloride, tetrabutylammonium hydrogensulfate, and sodium hydroxide with acetonitrile and heating under reflux for 21 hours .Molecular Structure Analysis

The empirical formula of “this compound” is C9H12N2, and its molecular weight is 148.20 . The SMILES string is NC©C1=NC©=CN1 .Applications De Recherche Scientifique

Immune Response Modification

Imiquimod and its analogues, including 1-(4-methyl-1H-imidazol-2-yl)ethanamine derivatives, are non-nucleoside imidazoquinolinamines that activate the immune system through localized induction of cytokines, demonstrating no inherent antiviral or antiproliferative activity in vitro. In vivo studies have shown their capacity to stimulate onsite cytokine secretion, leading to immunoregulatory, antiviral, antiproliferative, and antitumor activities. This positions imiquimod as an innovative topical agent for various cutaneous diseases, such as genital warts, genital herpes, molluscum contagiosum, basal cell carcinoma, and psoriasis, showcasing its potential as a versatile drug in dermatology and oncology (Syed, 2001).

Zeolite Imidazolate Frameworks (ZIFs)

Zeolite imidazolate frameworks, synthesized using metal ions with imidazolate linkers, have emerged as a significant class of metal-organic frameworks (MOFs) due to their unique physicochemical properties. Their application spans across various fields, including gas storage, separation technologies, and catalysis. The development of one-dimensional (1-D) ZIF nanofibers through electrospinning has further expanded their utility, offering new directions for research in materials science and engineering (Sankar et al., 2019).

Cytochrome P450 Isoform Inhibition

Studies on the selectivity of chemical inhibitors for various Cytochrome P450 (CYP) isoforms have highlighted the potential of certain imidazole derivatives to act as selective inhibitors. This research provides valuable insights into the metabolism-based drug–drug interactions (DDIs), critical for predicting potential adverse interactions when multiple drugs are administered, indicating the significance of imidazole derivatives in pharmaceutical development and safety pharmacology (Khojasteh et al., 2011).

Corrosion Inhibition

Imidazoline and its derivatives are recognized for their effective corrosion inhibition properties, especially in the petroleum industry. Their chemical structure allows for strong adsorption on metal surfaces, forming a protective hydrophobic film that significantly reduces corrosion rates. This application underscores the environmental and cost benefits of using imidazole derivatives as corrosion inhibitors, highlighting their role in industrial maintenance and sustainability efforts (Sriplai & Sombatmankhong, 2023).

Mécanisme D'action

Safety and Hazards

Histamine, which “1-(4-methyl-1H-imidazol-2-yl)ethanamine” is related to, is known to be irritating and allergenic. Contact with skin may cause itching and redness, and inhalation of excessive histamine may lead to respiratory distress and asthma . Therefore, appropriate protective measures, such as wearing protective gloves, goggles, and masks, should be taken when handling “this compound”.

Propriétés

IUPAC Name |

1-(5-methyl-1H-imidazol-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-4-3-8-6(9-4)5(2)7/h3,5H,7H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLZMGVSSVJMZJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N1)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{2-[(Pyridin-3-ylmethyl)thio]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1455144.png)

![N'-Hydroxyimidazo[1,2-a]pyridine-2-carboximidamide](/img/structure/B1455155.png)

![4-{[(2-Methoxyethyl)amino]methyl}benzonitrile hydrochloride](/img/structure/B1455159.png)

![N-[3-(1H-imidazol-1-yl)propyl]thian-4-amine](/img/structure/B1455160.png)